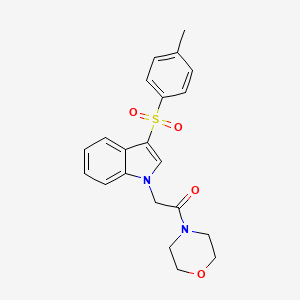

1-吗啉-2-(3-甲苯磺酰基-1H-吲哚-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential in cancer therapy. It is a potent and selective inhibitor of the p53-MDM2 interaction, which plays a crucial role in the regulation of the tumor suppressor protein p53.

科学研究应用

分子对接和抗菌活性

化合物 1-[5-(呋喃-2-基)-4,5-二氢-3-(4-吗啉苯基)吡唑-1-基]乙酮,一种与所讨论化学结构相关的衍生物,表现出显着的抗菌活性。该系列通过环化由 3-(呋喃-2-基)-1-(4-吗啉苯基)丙-2-烯-1-酮合成,并针对金黄色葡萄球菌和大肠杆菌进行了筛选。分子对接研究表明与细菌蛋白有强烈的结合相互作用,表明其作为生物活性化合物的潜力 (Khumar, Ezhilarasi, & Prabha, 2018)。

吲哚衍生物的新型合成方法

发现了一种新的合成 3-羟基-3H-吲哚-3-乙胺和 -3H-吲哚-3-乙酰胺的方法,它们在 2 位上具有 4-吗啉基或 1-吡咯烷基。该合成涉及在甲苯磺酰氯或甲磺酰氯存在下使相应的 1-羟基吲哚与烯胺反应。这一发现增加了吲哚衍生物的多功能合成方法,这在药物化学中至关重要 (Hayashi, Nakai, Yamada, & Somei, 2004)。

噻吩衍生物的设计和合成

1-(4-吗啉苯基)乙酮与丙二腈或氰基乙酸乙酯相互作用,产生具有显着抗炎活性的噻吩衍生物。该研究强调了这些化合物作为抗炎剂的潜力,并将其有效性与标准药物吲哚美辛进行了比较 (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015)。

合成中的曼尼希反应

开发了一种有效的微波辅助合成路线,用于从 4-羟基苯乙酮和不同的仲胺合成曼尼希碱,展示了一种区域选择性取代反应。这种环保的方法为合成 4-羟基苯乙酮的单取代和双取代曼尼希碱提供了另一种选择,展示了微波辅助合成在有机化学中的潜力 (Aljohani et al., 2019)。

作用机制

Target of Action

The primary target of 1-morpholino-2-(3-tosyl-1H-indol-1-yl)ethanone, also known as 2-[3-(4-methylbenzenesulfonyl)-1H-indol-1-yl]-1-(morpholin-4-yl)ethan-1-one, is tubulin , a key protein in cell division . Tubulin polymerization plays a crucial role in the formation of the mitotic spindle during cell division .

Mode of Action

This compound acts as a tubulin polymerization inhibitor . It binds to the tubulin proteins, preventing them from polymerizing into microtubules . This disrupts the formation of the mitotic spindle, thereby inhibiting cell division .

Biochemical Pathways

The compound affects the cell cycle , specifically the G2/M phase . By inhibiting tubulin polymerization, it prevents the cell from progressing from the G2 phase to the M phase . This results in cell cycle arrest and ultimately leads to cell death .

Result of Action

The ultimate result of the compound’s action is cell death . By inhibiting cell division, the compound prevents the proliferation of cells. This is particularly useful in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .

属性

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-16-6-8-17(9-7-16)28(25,26)20-14-23(19-5-3-2-4-18(19)20)15-21(24)22-10-12-27-13-11-22/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNXBPKNVLFHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2475443.png)

![8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2475446.png)

![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)

![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)

![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)

![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)

![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)